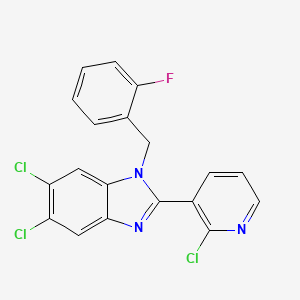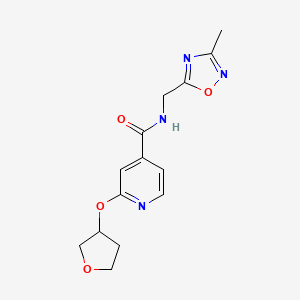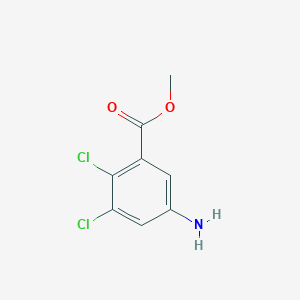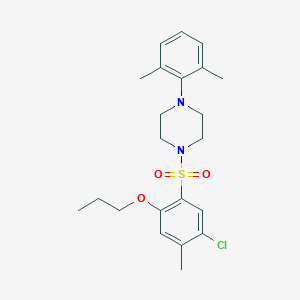![molecular formula C16H14BrFO4 B2531449 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate CAS No. 882747-94-6](/img/structure/B2531449.png)
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate" is a chemical entity that appears to be a derivative of a fluorophenyl acetate with a bromo-methoxybenzyl ether moiety. This structure suggests that it could be a building block for more complex organic molecules, potentially useful in pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of related compounds involves several steps, including bromination, Fries rearrangement, and protective group chemistry. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, the Fries rearrangement of 2-fluorophenyl acetate led to the scalable production of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride . These methods could potentially be adapted for the synthesis of "4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate."
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and conformations. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, indicating the influence of substituents on the overall molecular conformation . These structural details are crucial for understanding the reactivity and interaction of the target compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of similar compounds involves various organic reactions. For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involved lithium-bromine exchange, addition reactions, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . These reactions are indicative of the types of chemical transformations that might be applicable to "4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the introduction of a 4-methoxybenzyl group as a new protecting group for the 2'-hydroxyl group of adenosine suggests that such moieties can be used to modulate the solubility and reactivity of molecules . The electron-withdrawing and electron-donating properties of substituents, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, also play a significant role in determining the chemical behavior of these compounds .
科学的研究の応用
Synthesis Methods and Intermediate Applications
A practical synthesis method for related brominated and fluorinated compounds was reported, highlighting the importance of developing efficient, scalable production methods for chemical intermediates used in pharmaceuticals and other industries. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the challenges and solutions in synthesizing bromo-fluoro compounds, potentially relevant to the synthesis of 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate (Qiu et al., 2009).
Environmental Degradation and Toxicity Studies
Research on the environmental degradation and toxicity of acetaminophen by advanced oxidation processes (AOPs) provides insights into the fate of organic compounds in aquatic environments. This is indirectly relevant for understanding how compounds like 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate might behave in environmental settings, especially considering the potential for complex degradation pathways and by-products (Qutob et al., 2022).
Photodynamic and Antioxidant Properties
The use of photosensitive protecting groups in synthetic chemistry, including the nitro-group, suggests potential research applications for compounds with similar structures to 4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate. Such compounds may be valuable in developing new materials or drugs with controlled release mechanisms, leveraging the light-sensitive properties of specific functional groups (Amit et al., 1974).
特性
IUPAC Name |
[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO4/c1-10(19)22-13-4-6-16(15(18)8-13)21-9-11-7-12(20-2)3-5-14(11)17/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUUWGHQAMIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)
![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)